4-Chloro-2-nitrobenzonitrile
Overview
Description
4-Chloro-2-nitrobenzonitrile, also known as 1-chloro-4-cyano-3-nitrobenzene, has a molecular weight of 182.57 . It is obtained by the Sandmeyer reaction of 4-chloro-2-nitrobenzene diazonium salt with copper cyanide .
Synthesis Analysis
The synthesis of this compound involves the Sandmeyer reaction of 4-chloro-2-nitrobenzene diazonium salt with copper cyanide . A patent describes a process for the preparation of this compound, which involves subjecting 2,5-dichloronitrobenzene to a reaction with copper (I) cyanide .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClN2O2 . The IUPAC Standard InChI is InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H .Chemical Reactions Analysis
The reduction of the nitro group in this compound with iron yields 2-amino-4-chlorobenzonitrile . This compound is an intermediate for the production of azo dyes .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 100 – 101℃ . Its molecular weight is 182.564 .Scientific Research Applications
Vibrational Analysis
4-Chloro-2-nitrobenzonitrile has been studied for its vibrational properties using quantum chemical calculations. The research conducted by Sert, Çırak, and Ucun (2013) focused on the experimental and theoretical harmonic and anharmonic vibrational frequencies of this compound, contributing to a deeper understanding of its molecular dynamics and structure (Sert, Çırak, & Ucun, 2013).
Thermophysical Studies
Jiménez et al. (2002) conducted a thermophysical study on this compound, examining its behavior as a function of temperature using differential scanning calorimetry. This research provides insights into the thermal properties and phase transitions of this compound, which are essential for applications in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002).
Hydrogenation Studies
Research on the hydrogenation of nitrobenzonitriles, including this compound, was conducted by Koprivova and Červený (2008). Their study focused on the hydrogenation process using Raney nickel catalyst and its effects based on the position of the nitro group, contributing to the field of organic synthesis and catalysis (Koprivova & Červený, 2008).
Synthesis and Cyclization Research
Pazdera and Potáček (1989) explored the synthesis and cyclization of 4-substituted 2-nitrophenylguanidines, utilizing this compound as a key intermediate. This research is significant for the development of novel organic compounds and pharmaceutical intermediates (Pazdera & Potáček, 1989).
Antimalarial and Antibacterial Effects
Elslager et al. (1980) investigated the antimalarial and antibacterial effects of compounds derived from 5-Chloro-2-nitrobenzonitrile, a related compound to this compound. This study contributes to the understanding of the potential medical applications of nitrobenzonitriles (Elslager, Jacob, Johnson, & Werbel, 1980).
Safety and Hazards
4-Chloro-2-nitrobenzonitrile is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrobenzonitrile is the respiratory system . This compound may interact with components of the respiratory system, leading to changes in its function.
Mode of Action
The exact mode of action of This compound It’s known that nitrobenzonitriles can undergo reduction reactions, which may lead to the formation of other compounds . These new compounds could potentially interact with biological targets, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that nitrobenzonitriles can be involved in the production of azo dyes . Azo dyes are a type of synthetic dye used for coloring a variety of materials. The production of these dyes involves a series of chemical reactions, which could potentially be affected by the presence of This compound .
Pharmacokinetics
The pharmacokinetics of This compound It’s known that this compound has a high gastrointestinal absorption and is considered to be bbb permeant . These properties suggest that This compound could potentially be absorbed into the body and distributed to various tissues, including the brain.
Result of Action
The molecular and cellular effects of This compound Given its potential interaction with the respiratory system , it’s possible that this compound could lead to changes in respiratory function.
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, this compound should be handled in a well-ventilated place to minimize exposure and potential harm . Additionally, it’s recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
4-chloro-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOAADVLVCNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188220 | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-32-3 | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93896 | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA5YV6UQF5 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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